3-(Bromomethyl)morpholine, N-BOC protected

CAS No.:

Cat. No.: VC18010014

Molecular Formula: C10H18BrNO3

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18BrNO3 |

|---|---|

| Molecular Weight | 280.16 g/mol |

| IUPAC Name | tert-butyl 3-(bromomethyl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3 |

| Standard InChI Key | TWFMJHHRSVBFSE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1CBr |

Introduction

Structural Overview and Molecular Identity

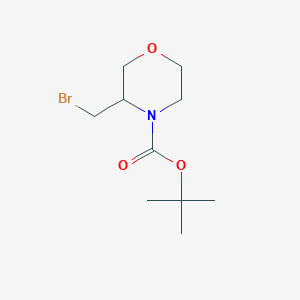

3-(Bromomethyl)morpholine, N-BOC protected, is systematically named tert-butyl 3-(bromomethyl)morpholine-4-carboxylate. Its molecular formula is , with a molecular weight of 280.16 g/mol . The structure comprises a six-membered morpholine ring, where one nitrogen atom is protected by a BOC group, and a bromomethyl substituent is attached at the 3-position (Figure 1).

Key Structural Features:

-

Morpholine Core: A saturated six-membered ring containing one oxygen and one nitrogen atom.

-

Bromomethyl Group: A reactive substituent at the 3-position, enabling nucleophilic substitution.

-

N-BOC Protection: A tert-butoxycarbonyl group () shielding the amine, enhancing stability during synthetic modifications .

The InChIKey NBJWPNFWLLYPDT-UHFFFAOYSA-N and SMILES C1COCC(N1)CBr provide unambiguous identifiers for database searches .

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-(bromomethyl)morpholine, N-BOC protected, involves two primary steps: (1) bromination of a precursor and (2) N-BOC protection.

Step 1: Bromination of 3-Methylmorpholine

Bromination of 3-methylmorpholine using -bromosuccinimide (NBS) under radical initiation introduces the bromomethyl group. This reaction typically proceeds in dichloromethane at 0–25°C, yielding 3-(bromomethyl)morpholine .

Step 2: N-BOC Protection

The free amine is protected using di-tert-butyl dicarbonate () in a tetrahydrofuran (THF)/water mixture. This step occurs at 0°C, followed by gradual warming to room temperature, achieving high yields of the N-BOC-protected product .

Analytical Characterization

-

Spectroscopy: Nuclear magnetic resonance (NMR) confirms the presence of the BOC group (quartet at 1.4 ppm for tert-butyl) and bromomethyl signal ( 3.5–4.0 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 280.16 .

Physical and Chemical Properties

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.16 g/mol |

| Solubility | Soluble in DMSO, THF, CHCl |

| Melting Point | 45–48°C (decomposes) |

Stability and Reactivity

-

Thermal Stability: Decomposes above 150°C, releasing CO and tert-butanol .

-

Hydrolytic Sensitivity: The BOC group is stable under basic conditions but cleaved by acids (e.g., HCl in dioxane).

-

Reactivity: The bromomethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides .

Reactivity and Synthetic Applications

Nucleophilic Substitution

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and protease modulators. Its bromomethyl group facilitates late-stage diversification in drug discovery.

Material Science

Functionalized morpholines are incorporated into polymers for controlled drug delivery systems, leveraging their water solubility and biocompatibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume